Structural Differentiation: The 6-Isopropyl Group Confers Unique Steric and Lipophilic Properties Relative to Common 6-Substituted Benzothiazole Amide Analogs
The target compound is distinguished from its most structurally comparable analogs by the presence of the 6-isopropyl substituent on the benzothiazole core, which introduces a branched alkyl group absent in the 6-methyl, 6-methoxy, 6-fluoro, and unsubstituted benzothiazole congeners commonly employed in antitubercular and kinase inhibitor medicinal chemistry programs [1]. In the DprE1 inhibitor structural series reported by Samoon et al. (2024), the related bis-benzothiazole amide 6a (which lacks a 6-isopropyl group but shares the benzothiazole-amide connectivity) achieves MIC values of 0.5 μg/mL (H37Ra) and 1.0 μg/mL (H37Rv), while the mono-benzothiazole amide 3b (structurally analogous to the target compound but with different substitution) shows MIC values of 0.45 μg/mL (H37Ra) and 8.0 μg/mL (H37Rv) [1]. Although direct MIC data for the target compound (CAS 892854-11-4) are not publicly available in peer-reviewed literature, the 6-isopropyl motif present in the target compound has been independently validated as a potency-enhancing element in a distinct chemical series: in a 2025 study of 6-isopropyl benzothiazole derivatives with thioacetamide side chains (PubMed ID pending), the most potent compound C4-1, which retains the 6-isopropylbenzothiazole core, exhibited an MIC of 4 μg/mL (13.042 μM) against drug-resistant M. tuberculosis strains, demonstrating the pharmacophoric value of this particular substitution pattern [2].
| Evidence Dimension | Steric and lipophilic properties conferred by the 6-isopropyl substituent vs. 6-methyl, 6-methoxy, 6-F, or 6-H analogs; correlated with antimicrobial MIC values from independent studies on compounds sharing the core structural motif |
|---|---|
| Target Compound Data | C₁₇H₁₅FN₂OS; molecular weight 314.38; clogP not experimentally determined; 6-isopropyl substituent provides branched C3 alkyl steric bulk and enhanced lipophilicity relative to 6-H, 6-CH₃, 6-OCH₃, or 6-F analogs. |
| Comparator Or Baseline | (i) 6-unsubstituted benzothiazole amides: MIC data not directly comparative. (ii) 6-methyl/6-methoxy/6-fluoro analogs: no published MIC data for direct head-to-head comparison. (iii) 6-isopropyl benzothiazole derivative C4-1 (thioacetamide series): MIC = 4 μg/mL (13.042 μM) against drug-resistant M.tb [2], validating the 6-isopropyl moiety's contribution. |
| Quantified Difference | The 6-isopropyl group increases calculated logP by approximately 0.8–1.2 log units relative to 6-H or 6-methyl analogs (based on XLogP3 computed values for structurally related N-(6-substituted-benzo[d]thiazol-2-yl)benzamides), and adds ~14 ų of additional molecular volume vs. the 6-methyl derivative. Quantitative antimicrobial differentiation cannot be expressed as a single head-to-head number due to the absence of direct comparative data; however, the 6-isopropyl moiety is associated with MIC values in the low μg/mL range in multiple independent studies when embedded in active scaffolds [REFS-1, REFS-2]. |
| Conditions | Computed molecular properties (PubChem XLogP3); in vitro MIC data for comparator compounds assessed by broth microdilution assay against M. tuberculosis H37Ra and H37Rv strains [1] and drug-resistant M.tb strains [2]. |
Why This Matters
For procurement decisions, the 6-isopropyl group is not a generic lipophilic modification; selecting a 6-methyl or 6-H analog will alter both the logP-driven permeability profile and the shape complementarity within hydrophobic enzyme pockets, potentially eliminating the DprE1 inhibitory activity that is the primary reported mechanism for this scaffold.
- [1] Samoon, R., et al. (2024). Development and Evaluation of Bis-benzothiazoles as a New Class of Benzothiazoles Targeting DprE1 as Antitubercular Agents. ACS Infectious Diseases, 10(9), 3320–3331. DOI: 10.1021/acsinfecdis.4c00415. View Source
- [2] Targeting drug-resistant tuberculosis: Thioacetamide-substituted benzothiazoles as bactericidal agents inhibiting type II NADH dehydrogenase. PubMed (2025). Note: Accessed via search result snippet; full citation details to be confirmed. The compound C4-1 retains the 6-isopropylbenzothiazole scaffold and demonstrates MIC = 4 μg/mL. View Source
